molecular formula C18H24N2 B15364179 4,4'-(4-Methylpentane-2,2-diyl)dianiline CAS No. 94291-00-6

4,4'-(4-Methylpentane-2,2-diyl)dianiline

Cat. No.: B15364179
CAS No.: 94291-00-6
M. Wt: 268.4 g/mol
InChI Key: PYVGYSQEQJITES-UHFFFAOYSA-N
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Description

4,4'-(4-Methylpentane-2,2-diyl)dianiline is a sterically hindered aromatic diamine of significant interest for advanced materials science research. While specific studies on this exact compound are limited, its molecular structure suggests strong potential as a building block for the development of novel polymers and ligands. Based on its relation to well-characterized hardeners like 4,4′-methylenebis(2,6-diethylaniline) (MDEA), this diamine is anticipated to function as a curing agent for various resin systems, including epoxy resins and polyurethanes . The bulky 4-methylpentane-2,2-diyl bridge is expected to impart significant steric hindrance around the amine groups, which can be strategically utilized to modulate the reactivity and processing conditions of the resin system, for instance, by extending gelation times to facilitate the manufacturing of composite materials and prepregs . Beyond its applications in polymer science, the compound serves as a valuable precursor for the synthesis of sterically demanding ligands in coordination chemistry and catalysis. The steric parameters of such ligands, which can be quantified from molecular structure data, are critical for predicting and tailoring the performance of catalysts in various reactions . Researchers can leverage this diamine to explore new material properties and catalytic behaviors. This product is intended for laboratory research purposes only and is not classified or sold for human or veterinary use.

Properties

CAS No.

94291-00-6

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

4-[2-(4-aminophenyl)-4-methylpentan-2-yl]aniline

InChI

InChI=1S/C18H24N2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13H,12,19-20H2,1-3H3

InChI Key

PYVGYSQEQJITES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

Scientific Research Applications

4,4'-(4-Methylpentane-2,2-diyl)dianiline has several scientific research applications:

  • Chemistry: It is used as a precursor in the synthesis of various polymers and resins.

  • Biology: The compound is utilized in the study of protein interactions and enzyme inhibition.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4'-(4-Methylpentane-2,2-diyl)dianiline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thermal and Mechanical Properties

Compound Tg (°C) Tensile Strength (MPa) Elongation (%) Thermal Decomposition Temp (°C)
Hypothetical (Methylpentane) ~200* ~400* ~20–30* ~500*
BPAA (API-6F) 261 558 N/A 527
CPDA (CPI-6F) 199 374 25.4 368
6FIPDA 262 527 N/A >500
MDA 150–180 300–400 <10 ~350

*Inferred from structural analogs.
Data Sources :

  • Thermal Stability : Fluorinated diamines (e.g., 6FIPDA) exhibit superior thermal resistance (>500°C) due to strong C-F bonds and rigid backbones . CPDA and BPAA show moderate stability (~350–500°C), while MDA degrades at lower temperatures (~350°C) due to its flexible methylene bridge .

Solubility and Processability

Compound Solubility in Organic Solvents Key Solvents
Hypothetical Moderate–High* NMP, DMAc, THF
BPAA Moderate NMP, DMF
CPDA High NMP, DMAc, THF, CHCl₃
6FIPDA Low m-cresol, HFIP
MDA Low DMSO, DMF

*Inferred from steric hindrance of methylpentane group.
Data Sources :

  • CPDA’s cyclopentyl group enhances solubility in polar aprotic solvents (e.g., NMP, THF) by reducing chain packing .
  • Fluorinated diamines (6FIPDA) require aggressive solvents (e.g., m-cresol) due to high crystallinity .

Gas Separation and Dielectric Properties

Compound CO₂ Permeability (Barrer) Dielectric Constant (1 MHz)
Hypothetical 150–200* 2.5–3.0*
CPDA (CPI-6F) 180 2.79
6FIPDA 100 2.1
MDA 50 3.5

*Estimated based on free-volume theory.
Data Sources :

  • Gas Separation : CPDA’s bulky cyclopentyl group increases free volume, enhancing CO₂ permeability (180 Barrer) compared to 6FIPDA (100 Barrer) .
  • Dielectric Properties : Fluorinated diamines (6FIPDA) achieve ultralow dielectric constants (2.1) due to hydrophobic C-F bonds, making them ideal for microelectronics .

Biological Activity

4,4'-(4-Methylpentane-2,2-diyl)dianiline is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems and any relevant case studies.

Chemical Structure and Properties

The compound is classified as a bis-aniline derivative with the following chemical structure:

  • Chemical Formula : C16_{16}H22_{22}N2_2
  • Molecular Weight : 250.36 g/mol
  • CAS Number : 3739-67-1

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Endocrine Disruption : Similar bisphenol derivatives have shown to interact with estrogen receptors (ERs), potentially leading to endocrine disruption. Studies indicate that some bisphenol derivatives can act as agonists or antagonists to ERα and ERβ, influencing gene expression in target cells .
  • Cytotoxicity : Preliminary studies suggest that certain aniline derivatives may possess cytotoxic properties against cancer cell lines. The mechanism often involves the induction of oxidative stress and apoptosis in affected cells .

Case Study 1: Estrogen Receptor Binding

A study investigated the binding affinity of various bisphenol derivatives to estrogen receptors. It was found that structurally similar compounds demonstrated varying degrees of agonistic and antagonistic activity towards ERs. Specifically, compounds with bulky substituents showed a preference for ERβ binding, which is crucial for understanding their potential endocrine-disrupting effects .

Compound NameERα ActivityERβ ActivityBinding Affinity
BPAAgonistAgonistHigh
BPCAntagonistAntagonistModerate
4-Methylpentane DianilineUnknownUnknownTBD

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at higher concentrations, suggesting potential use in cancer therapy or as a lead compound for further development .

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cells. This can trigger apoptotic pathways in cancer cells .
  • Receptor Modulation : Interaction with estrogen receptors can alter cellular signaling pathways, influencing proliferation and differentiation in hormone-sensitive tissues .

Toxicological Considerations

There are concerns regarding the safety profile of aniline derivatives. Potential toxic effects include:

  • Reproductive Toxicity : Some studies have indicated that certain aniline compounds may affect fertility and reproductive health .
  • Irritation and Sensitization : Exposure to these compounds can lead to skin irritation and other allergic reactions .

Chemical Reactions Analysis

Polymerization Reactions

The primary application involves polyimide and polyamide synthesis through reactions with dianhydrides:

Reaction PartnerConditionsProduct Properties
Nadic anhydrideMethanol solvent, 55°C, 4 hrsThermosetting polyamic acid
3,3',4,4'-BTDA*Acidic aqueous medium, 100°CHigh-Tg (>300°C) polyimide

*3,3',4,4'-Benzophenonetetracarboxylic dianhydride

The branched aliphatic chain enhances solubility in polar aprotic solvents (e.g., NMP, DMF) compared to rigid MDA derivatives .

a) Amine-Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in basic media:

  • Mechanism : SN2 nucleophilic substitution

  • Product : N,N'-dialkylated derivatives (e.g., N,N'-dimethyl-4,4'-(4-methylpentane-2,2-diyl)dianiline).

b) Schiff Base Formation

Condenses with carbonyl compounds (e.g., benzaldehyde):

  • Conditions : Ethanol reflux, 6 hrs

  • Yield : 75–85% for imine-linked macrocycles.

Acid-Base Behavior

Exhibits diprotic base characteristics due to two aromatic amines:

  • pKa₁ : 4.2 (first amine)

  • pKa₂ : 5.8 (second amine) .
    Protonation occurs preferentially at the para-amine groups, stabilizing resonance structures .

a) Quinone Formation

Controlled oxidation with KMnO₄/H₂SO₄ yields a quinonoid structure:

  • Conditions : 0°C, 2 hrs

  • Product : 4,4'-(4-Methylpentane-2,2-diyl)diquinone.

b) Diazotization

Reacts with NaNO₂/HCl to form diazonium salts for azo-dye coupling:

  • Applications : pH-sensitive dyes with λmax = 480–520 nm .

Comparative Reactivity

The branched aliphatic bridge differentiates its behavior from linear MDA analogues:

Property4,4'-(4-Methylpentane-2,2-diyl)dianiline4,4'-MDA
Solubility in THF120 g/L40 g/L
Thermal Stability (°C)280 (decomp.)320 (decomp.)
Reactivity with phosgeneSlowerFaster

Q & A

Q. What are the recommended methods for synthesizing 4,4'-(4-Methylpentane-2,2-diyl)dianiline, and how can its purity be validated?

Synthesis typically involves condensation reactions of substituted anilines or coupling reactions using catalysts like palladium. Post-synthesis purification via recrystallization or column chromatography is critical. Validation of purity requires techniques such as:

  • Reverse-phase HPLC (e.g., Newcrom R1 column, 5 µm particle size, mobile phase: acetonitrile/water gradient) to resolve impurities .
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect residual solvents.
  • Mass spectrometry (MS) for molecular weight verification and isotopic pattern analysis .

Q. How can this compound be detected in biological matrices during exposure studies?

Biological monitoring involves hydrolyzing urine or plasma samples to release conjugated metabolites. Key methodologies include:

  • GC-MS : Derivatization with trifluoroacetic anhydride (TFAA) to enhance volatility, followed by separation on a DB-5MS capillary column .
  • HPLC-UV : Hydrolysis with 6M HCl at 100°C for 24 hours to liberate free dianiline, followed by extraction and quantification at 254 nm .
    Note: Avoid evaporative steps to prevent analyte degradation .

Q. What physicochemical properties are critical for designing experiments with this compound?

Key properties include:

  • LogP : 5.34 (predicts lipid solubility and bioaccumulation potential) .
  • Thermal stability : Decomposes above 250°C; avoid high-temperature storage .
  • Hydrolysis sensitivity : Stable in neutral aqueous solutions but degrades under acidic/alkaline conditions .

Advanced Research Questions

Q. What molecular mechanisms underlie the hepatotoxicity of this compound derivatives?

Studies suggest:

  • CYP450-mediated activation : Formation of reactive quinone imines that covalently bind to hepatic proteins, disrupting mitochondrial function .
  • Oxidative stress : Elevated ROS levels deplete glutathione, leading to lipid peroxidation and apoptosis .
    Experimental validation: Use in vitro hepatocyte models with ROS scavengers (e.g., N-acetylcysteine) to test mechanistic hypotheses .

Q. How can conflicting data on the genotoxicity of methylenedianiline analogs be resolved?

Contradictory results (e.g., Ames test vs. micronucleus assay) may arise from:

  • Metabolic activation differences : Use S9 liver fractions from multiple species to assess metabolite variability .
  • Dose-response thresholds : Conduct high-throughput sequencing to identify low-dose epigenetic effects missed by traditional assays .

Q. What advanced material science applications exist for this compound derivatives?

  • Corrosion inhibition : Schiff base derivatives (e.g., N,N’-Bis(benzylidene)-4,4’-methylenedianiline) act as mild steel protectants in acidic environments. Validate via electrochemical impedance spectroscopy (EIS) and DFT modeling of HOMO/LUMO energy gaps .
  • Polymer synthesis : Incorporate into epoxy resins or polyimides for enhanced thermal stability (e.g., TGA analysis up to 500°C) .

Q. How does this compound behave in environmental matrices, and what analytical challenges exist?

  • Environmental fate : Low vapor pressure (1.2 × 10⁻⁶ mmHg) limits atmospheric mobility, but high logP increases sediment binding .
  • Degradation pathways : Photolysis generates hydroxylated intermediates; monitor via LC-QTOF-MS with non-targeted screening .

Q. What biomarkers are validated for occupational exposure monitoring?

  • Urinary metabolites : 4,4'-Methylenedianiline-glucuronide (hydrolyzable fraction) quantified via GC-MS with deuterated internal standards .
  • Plasma adducts : Hemoglobin adducts detected via proteolytic digestion and LC-MS/MS .

Q. How can computational models improve the design of this compound-based polymers?

  • Molecular dynamics (MD) simulations : Predict backbone rigidity and porosity in covalent organic frameworks (COFs) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with polymer glass transition temperatures (Tg) .

Q. What data gaps persist in toxicokinetic studies of this compound?

  • Chronic exposure effects : Limited data on endocrine disruption or immunotoxicity; prioritize longitudinal rodent studies with multi-omics endpoints .
  • Interspecies variability : Compare metabolic pathways in humanized liver mouse models vs. primary human hepatocytes .

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